molecular formula C11H9BrOS B8319514 (2-Bromo-5-phenylthiophen-3-yl)methanol

(2-Bromo-5-phenylthiophen-3-yl)methanol

Cat. No.: B8319514
M. Wt: 269.16 g/mol
InChI Key: JLOUFDPWJRPKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Bromo-5-phenylthiophen-3-yl)methanol is a useful research compound. Its molecular formula is C11H9BrOS and its molecular weight is 269.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9BrOS

Molecular Weight

269.16 g/mol

IUPAC Name

(2-bromo-5-phenylthiophen-3-yl)methanol

InChI

InChI=1S/C11H9BrOS/c12-11-9(7-13)6-10(14-11)8-4-2-1-3-5-8/h1-6,13H,7H2

InChI Key

JLOUFDPWJRPKRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)Br)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a suspension of 2-bromo-5-phenylthiophene-3-carboxylic acid (11d) (260 mg, 0.92 mmol) in thionyl chloride (2 mL) was refluxed for 30 minutes. The reaction mixture was concentrated in vacuo and co-evaporated with toluene to provide an oil which was slowly added to a solution of sodium borohydride (81 mg, 0.92 mmol) in anhydrous dimethoxyethane (8 mL) under a nitrogen atmosphere at 10° C. After stirring at room temperature for 30 minutes, the reaction mixture was concentrated in vacuo. Water (8 mL) was added to the residue, followed by acetic acid (1.5 mL) to ensure sodium borohydride decomposition. The mixture was basified with 28% ammonium hydroxide until pH 8 and extracted with ethyl dichloromethane (2×10 mL). The organic layer was dried over sodium sulfate, filtered and evaporated to dryness to provide the desired alcohol (11e) (220 mg, 0.82 mmol, 89%) as a pink oil, which was used without further purification.
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Yield
89%

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